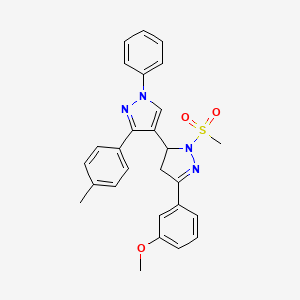

2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Description

The compound 2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole features a bipyrazole core with partial saturation at the 3,4-dihydro position. Key substituents include:

- Methanesulfonyl group at position 2, which may enhance solubility and influence receptor binding via hydrogen bonding.

- 4-Methylphenyl at position 3', adding hydrophobic character.

- Phenyl groups at positions 1' and 1, increasing steric bulk and aromatic interactions.

While direct pharmacological data for this compound is unavailable in the provided evidence, insights can be drawn from structurally related pyrazole and bipyrazole derivatives.

Properties

IUPAC Name |

4-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methylphenyl)-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N4O3S/c1-19-12-14-20(15-13-19)27-24(18-30(29-27)22-9-5-4-6-10-22)26-17-25(28-31(26)35(3,32)33)21-8-7-11-23(16-21)34-2/h4-16,18,26H,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTRXKCESUAIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC(=CC=C4)OC)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. Common synthetic routes may include:

Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Substitution Reactions: Introduction of methanesulfonyl, methoxy, and methyl groups can be done through electrophilic aromatic substitution reactions.

Coupling Reactions: The final bipyrazole structure can be formed through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound may exhibit various biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. It can be used in drug discovery and development to create new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues

5-(3-(3,4-Dimethoxyphenyl)-1-(Methylsulfonyl)-4,5-Dihydro-1H-Pyrazol-5-yl)-2-Methoxyphenol (CAS 927136-54-7)

- Core Structure : Dihydro-pyrazole.

- Substituents: Methanesulfonyl, 3,4-dimethoxyphenyl, and 2-methoxyphenol.

- Key Differences : Lacks the bipyrazole core and methylphenyl group present in the target compound. The additional methoxy group may increase polarity compared to the target's 3-methoxyphenyl substituent.

- Relevance : Highlights the role of sulfonyl groups in modulating physicochemical properties .

4-[3-(Biphenyl-4-yl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-5-yl]-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole

- Core Structure : Pyrazole-pyrazole biphenyl.

- Substituents : Biphenyl, 4-methoxyphenyl, and phenyl groups.

- Key Differences : Contains a fully aromatic biphenyl system instead of the dihydro-bipyrazole core. The biphenyl moiety likely enhances lipophilicity (logP) compared to the target compound.

3-(3,4-Dimethoxyphenyl)-5-(2-Fluorophenyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazole

- Core Structure : Dihydro-pyrazole.

- Substituents : Fluorophenyl and dimethoxyphenyl groups.

- Key Differences : Fluorine substituents may improve metabolic stability compared to methoxy groups. Molecular docking studies on this compound indicate strong binding to COX-2, a target for anti-inflammatory drugs .

Physicochemical Properties

- Molecular Weight : The target compound (estimated ~500 g/mol) is heavier than CAS 927136-54-7 (406.5 g/mol) due to the bipyrazole core and additional substituents.

- Lipophilicity (logP) : The biphenyl analogue () likely has higher logP than the target compound, which balances hydrophobicity (methylphenyl) with polar groups (methanesulfonyl).

Biological Activity

2-Methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a complex organic compound belonging to the bipyrazole class. Its unique structure includes dual pyrazole rings and various substituents that suggest significant potential for diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of 2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is C27H26N4O3S, with a molecular weight of 486.59 g/mol. The presence of methanesulfonyl and methoxy groups enhances its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H26N4O3S |

| Molecular Weight | 486.59 g/mol |

| Structural Features | Dual pyrazole rings |

| Functional Groups | Methanesulfonyl, Methoxy |

Anticancer Activity

Research indicates that compounds similar to 2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

In a study evaluating similar compounds, it was found that certain derivatives displayed IC50 values in the low micromolar range against different cancer cell lines such as HepG2 and Jurkat cells. The structural features of the bipyrazole compound may enhance its interaction with biological targets involved in cancer progression.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by modulating cytokine production and signaling pathways. Research has shown that pyrazole derivatives can effectively reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

A comparative analysis of similar compounds revealed that those with methoxy substitutions exhibited enhanced anti-inflammatory effects due to increased solubility and bioavailability.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains. The presence of the methanesulfonyl group is believed to contribute to this activity by enhancing membrane permeability.

Case Studies

- Anticancer Efficacy : A study conducted on a series of pyrazole derivatives showed that compounds with structural similarities to 2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 0.19 µM to 1.32 µM) .

- Inflammation Modulation : In vitro assays demonstrated that certain derivatives could significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating potential therapeutic applications in chronic inflammatory diseases .

Molecular docking studies suggest that 2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole interacts with specific enzymes or receptors involved in cancer progression and inflammation. The binding affinities observed indicate a strong interaction with target proteins critical for these pathways.

Q & A

Basic: What are the key synthetic routes for preparing 2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole?

The compound is synthesized via multi-step reactions involving cyclocondensation and functionalization. A common approach involves:

Core Formation : Condensation of substituted phenylhydrazines with diketones or chalcone intermediates to form the pyrazole core .

Sulfonylation : Introduction of the methanesulfonyl group via nucleophilic substitution or oxidation of thioether precursors .

Functionalization : Substituents like 3-methoxyphenyl and 4-methylphenyl are introduced through Suzuki coupling or Friedel-Crafts alkylation .

Key Steps :

- Cyclocondensation of hydrazine with chalcones in acetic acid .

- Purification via column chromatography using ethyl acetate/hexane mixtures .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Optimization strategies include:

- Temperature Control : Cyclocondensation at 80–100°C minimizes side reactions like over-oxidation .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance regioselectivity during pyrazole ring closure .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

Data Contradiction : Discrepancies in yields (e.g., 45–70%) may arise from competing pathways; TLC monitoring and stoichiometric adjustments (e.g., excess hydrazine) mitigate this .

Basic: What analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and diastereomeric purity (e.g., methoxy singlet at δ 3.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 518.2) .

- X-ray Crystallography : Resolves dihedral angles between pyrazole rings and sulfonyl orientation (e.g., triclinic crystal system, P1 space group) .

Advanced: How do hydrogen-bonding patterns influence the compound’s crystallographic properties?

The crystal lattice is stabilized by:

- Intermolecular H-bonds : Methanesulfonyl oxygen acts as an acceptor for N–H donors from adjacent pyrazole rings (d = 2.85 Å, ∠ = 158°) .

- C–H···π Interactions : Aromatic stacking between 4-methylphenyl and phenyl groups enhances packing efficiency .

Impact : These interactions reduce solubility in nonpolar solvents but improve thermal stability (melting point >200°C) .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

- Case Example : Discrepant ¹³C NMR signals for the dihydropyrazole moiety (δ 120–130 ppm) may indicate rotameric equilibria. Solutions include:

Basic: What pharmacological assays are suitable for initial bioactivity screening?

- In Vitro Models :

- Controls : Use known inhibitors (e.g., acetazolamide for CAH) to validate assay conditions .

Advanced: How do substituents affect supramolecular assembly in solid-state studies?

- Substituent Effects :

- Electron-withdrawing groups (e.g., methanesulfonyl) promote C–H···O bonds, forming 2D sheets .

- Bulky 4-methylphenyl groups induce steric hindrance, limiting π-stacking but enhancing hydrophobic interactions .

Comparison : Analogues lacking sulfonyl groups show disordered packing, emphasizing its role in lattice stability .

Basic: What purification methods are effective for isolating the target compound?

- Recrystallization : Use ethanol/dioxane mixtures to remove unreacted hydrazine .

- Chromatography : Silica gel chromatography with gradient elution (hexane → ethyl acetate) separates regioisomers .

Advanced: What factors govern regioselectivity during pyrazole ring formation?

- Electronic Effects : Electron-rich aryl groups (e.g., 3-methoxyphenyl) direct cyclization to the 5-position via resonance stabilization .

- Steric Effects : Bulky substituents at the 3'-position favor trans-configured dihydropyrazole rings .

Advanced: How can computational modeling predict reactivity or intermolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.